molecular formula C20H22N4O4 B257716 N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide

N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide

Cat. No. B257716
M. Wt: 382.4 g/mol
InChI Key: KSOGQTAJOWSQEB-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide, also known as NBHA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of hydrazine and benzamide, and its unique chemical structure makes it an attractive candidate for various research purposes.

Mechanism of Action

The mechanism of action of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide is not fully understood, but it is believed to involve the formation of a complex between the molecule and the target metal ion. This complexation results in a change in the fluorescence properties of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide in scientific research is its high selectivity for copper ions. This property makes it an attractive candidate for the development of sensitive and selective detection methods for copper ions in biological samples. However, one limitation of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide is its relatively low quantum yield, which can limit its sensitivity in certain applications.

Future Directions

There are several potential future directions for research on N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide. One area of interest is the development of new fluorescent probes based on N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide for the detection of other metal ions. Another potential direction is the modification of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide to improve its fluorescence properties and sensitivity. Additionally, further studies are needed to fully understand the potential applications of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide in biological systems and to evaluate its safety and toxicity.

Synthesis Methods

The synthesis of N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate, followed by the condensation of the resulting hydrazone with 6-oxohexanoic acid. The final step involves the coupling of the resulting compound with benzoyl chloride to yield N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide.

Scientific Research Applications

N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as a fluorescent probe for the detection of metal ions. N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide has been shown to selectively bind to copper ions, and this property has been exploited for the development of sensitive and selective detection methods for copper ions in biological samples.

properties

Product Name

N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-6-oxohexyl]benzamide

InChI

InChI=1S/C20H22N4O4/c25-19(23-22-15-16-8-7-11-18(14-16)24(27)28)12-5-2-6-13-21-20(26)17-9-3-1-4-10-17/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,21,26)(H,23,25)/b22-15+

InChI Key

KSOGQTAJOWSQEB-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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